A Technical Guide to 2-¹³C Labeled Boc-Serine for Advanced Research Applications
A Technical Guide to 2-¹³C Labeled Boc-Serine for Advanced Research Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Stable isotope labeling is a cornerstone of modern biomedical research, enabling precise tracking of molecules through complex biological systems.[1][] This guide provides an in-depth technical overview of N-α-(tert-butoxycarbonyl)-L-Serine with a carbon-13 (¹³C) label at the alpha-carbon (C2) position. We will explore its fundamental physicochemical properties, outline the principles of its synthesis and rigorous quality control, and detail its critical applications in drug development and molecular biology. Furthermore, this document provides validated, step-by-step experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS) and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, equipping researchers with the practical knowledge to leverage this powerful tool.
The Significance of Positional ¹³C Labeling in Serine
Serine is a pivotal amino acid, serving not only as a fundamental building block for proteins but also as a central node in cellular metabolism.[3] It is a precursor for the synthesis of other amino acids (glycine, cysteine), lipids (sphingolipids), and nucleotides.[3] The strategic placement of a ¹³C stable isotope at the C2 (alpha-carbon) position creates a powerful probe for a variety of analytical techniques without altering the molecule's chemical reactivity.
Unlike radioactive isotopes, stable isotopes like ¹³C are non-hazardous and can be used to trace the metabolic fate of molecules in cells, tissues, and whole organisms.[4] This tracing is paramount in drug development for understanding a compound's metabolism and in metabolic research for mapping cellular pathways.[3][4] Specifically, labeling the C2 position allows researchers to directly monitor the fate of the serine carbon backbone in processes such as protein synthesis, enzymatic conversions, and metabolic flux analysis using techniques like Mass Spectrometry (MS) and NMR spectroscopy.[3][5][6]
Physicochemical Properties & Data
The introduction of a single ¹³C isotope results in a predictable and measurable increase in the molecule's mass, which is the basis for its detection by mass spectrometry.[1] The core properties of unlabeled and 2-¹³C labeled Boc-L-Serine are summarized below.
| Property | Unlabeled Boc-L-Serine | 2-¹³C Labeled Boc-L-Serine | Data Source(s) |
| Molecular Formula | C₈H₁₅NO₅ | C₇¹³CH₁₅NO₅ | [7][8][9][10][11] |
| Average Molecular Weight | 205.21 g/mol | 206.21 g/mol | [7][9][12][10] |
| Exact Monoisotopic Mass | 205.095023 u | 206.10034 u | [7] |
| Mass Shift due to ¹³C | N/A | +1.003355 u | N/A |
| CAS Number (Unlabeled) | 3262-72-4 | N/A | [9][10][11][13] |
| Appearance | White to off-white powder | White to off-white powder | [9][12] |
| Solubility | Soluble in organic solvents like DMSO, methanol, DCM | Soluble in organic solvents like DMSO, methanol, DCM | [12] |
Synthesis & Quality Control: A Self-Validating System
The production of high-purity, isotopically enriched compounds is critical for the reliability of experimental data. The synthesis of ¹³C-labeled amino acids is a specialized process designed to ensure high isotopic incorporation at the desired position.[14]
Principles of Synthesis
While multiple synthetic routes exist, a common strategy involves using a ¹³C-labeled precursor. For 2-¹³C labeled serine, the synthesis could start from a commercially available, simpler molecule already containing the ¹³C label, which is then elaborated into the final amino acid. For example, a synthetic pathway might utilize ¹³C-labeled cyanide (K¹³CN) or [2-¹³C]glycine as a starting material, followed by enzymatic or chemical steps to introduce the hydroxymethyl side chain of serine.
Following the synthesis of the labeled serine, the N-terminus is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is crucial for peptide synthesis, as it prevents unwanted polymerization of the amino acid.[15][16]
The Quality Control (QC) Workflow
Trustworthiness in a labeled compound comes from a rigorous, multi-step validation process. Each step confirms a different aspect of the molecule's identity and purity.
-
Identity & Isotopic Incorporation (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is the definitive technique to confirm the molecular formula and isotopic enrichment. The analysis of 2-¹³C Boc-Serine will show a mass peak shifted by approximately +1.003 Da compared to its unlabeled counterpart.[1] The relative intensity of the labeled peak versus any residual unlabeled peak provides a quantitative measure of isotopic purity (e.g., 99 atom % ¹³C).
-
Structural Confirmation (NMR Spectroscopy):
-
¹H NMR: The proton spectrum confirms the overall structure of the Boc-serine molecule.
-
¹³C NMR: This is the most direct method to verify the position of the label.[17] In an unlabeled Boc-Serine spectrum, the alpha-carbon (C2) will appear as a singlet at its characteristic chemical shift. In the 2-¹³C labeled version, this signal will be dramatically enhanced. Furthermore, adjacent carbons and protons will exhibit ¹³C-¹H and ¹³C-¹³C coupling, providing unambiguous proof of the label's location.[5][17]
-
-
Chemical and Chiral Purity (HPLC): High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is used to determine the chemical purity and ensure that the product is the correct L-enantiomer, which is essential for biological applications.[9]
Key Applications in Research & Development
The utility of 2-¹³C Boc-Serine spans multiple domains, from fundamental protein science to preclinical drug development.
Peptide Synthesis and Structural Biology
When incorporated into a peptide or protein, 2-¹³C Boc-Serine serves as a site-specific NMR probe.[18] This is invaluable for:
-
Resonance Assignment: The unique ¹³C label simplifies complex NMR spectra, aiding in the assignment of signals to specific amino acid residues in the protein backbone.[19]
-
Structural Studies: Advanced NMR experiments, like Heteronuclear Single Quantum Coherence (HSQC), can be used to study the local environment around the labeled serine residue.[5] This provides insights into protein folding, conformation, and dynamics.[18]
-
Interaction Analysis: Changes in the NMR signal of the ¹³C-labeled serine upon binding of a drug candidate or biological partner can be used to map binding sites and characterize molecular interactions.
Metabolic Flux Analysis (MFA)
In drug development, understanding how a therapeutic agent affects cellular metabolism is crucial.[4][20] ¹³C-labeled amino acids are powerful tools for MFA.[1][] Cells are cultured in a medium containing 2-¹³C Serine, and downstream metabolites are analyzed by mass spectrometry.[6][21] By tracking the incorporation of the ¹³C label into other molecules (e.g., nucleotides, lipids), researchers can quantify the activity of metabolic pathways and identify how a drug perturbs them.[1][22] This is particularly relevant in oncology, where cancer cells often exhibit altered serine metabolism.[20]
Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the application of 2-¹³C Boc-Serine.
Protocol: Incorporation into a Peptide using Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.[16]
Objective: To incorporate 2-¹³C Boc-Serine into a target peptide sequence on a solid support resin.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid.[23]
-
2-¹³C Boc-L-Serine
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[23]
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Dimethylformamide (DMF)
-
Scavengers (e.g., dithiothreitol, DTE), if required for other amino acids.[15]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a solution of 5% DIEA in DCM for 2 minutes (repeat twice).
-
Wash again with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling (for 2-¹³C Boc-Serine):
-
In a separate vial, dissolve 2-¹³C Boc-Serine (3 eq.) and HBTU/HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to activate the amino acid. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation Check: Perform a Kaiser test to confirm complete coupling (ninhydrin beads should remain colorless). If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage & Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or TFMSA, typically with appropriate scavengers. Note: This step requires specialized equipment and safety precautions.[15][24]
Protocol: NMR Analysis of a ¹³C-Labeled Peptide
Objective: To acquire a 2D ¹H-¹³C HSQC spectrum to confirm the incorporation and analyze the local environment of the 2-¹³C Serine residue within a purified peptide.
Materials:
-
Purified peptide containing the 2-¹³C Serine label.
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O / 10% D₂O).
-
High-field NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.1 - 1.0 mM.
-
Transfer the solution to a suitable NMR tube (e.g., Shigemi tube for low concentrations).
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Acquire 1D Spectra:
-
Acquire a 1D ¹H spectrum to confirm sample integrity and proper shimming.
-
Acquire a 1D ¹³C spectrum. A strong signal should be visible in the alpha-carbon region (typically 50-65 ppm) corresponding to the labeled serine.
-
-
Acquire 2D ¹H-¹³C HSQC Spectrum:
-
Set up a standard 2D HSQC pulse sequence.[5]
-
Set the ¹³C spectral width to cover the alpha-carbon region and the ¹H spectral width to cover the proton amide and alpha-proton regions.
-
Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from minutes to several hours depending on sample concentration.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectrum. A cross-peak will appear corresponding to the correlation between the ¹³C-labeled alpha-carbon and its directly attached alpha-proton. The chemical shifts of this peak provide sensitive information about the local chemical environment and secondary structure of the serine residue within the peptide.
-
Conclusion
2-¹³C labeled Boc-Serine is a versatile and powerful chemical tool for researchers in drug discovery and the life sciences. Its utility in unambiguously tracking the fate of the serine backbone through metabolic pathways and in providing high-resolution structural information via NMR makes it indispensable. The key to its successful application lies in starting with a rigorously validated product and applying standardized, well-controlled experimental protocols. By enabling precise insights into complex biological processes, this labeled amino acid continues to accelerate the development of new therapeutics and deepen our fundamental understanding of molecular biology.[20]
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